REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[CH3:5][CH:6]([CH3:11])[CH2:7][C:8](=[O:10])[CH3:9]>C(O)(C)C>[CH3:5][CH:6]([CH2:7][C:8](=[O:10])[CH2:9][CH:2]([CH3:4])[CH3:1])[CH3:11].[CH3:5][C:6]([CH3:7])=[CH:1][C:2](=[O:3])[CH3:4]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
Per hour
|
Type
|
CUSTOM
|
Details
|
was at 150° C. and under a hydrogen
|
Type
|
CUSTOM
|
Details
|
corresponds to a mean residence time of about 2 hours, within which
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(CC(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |